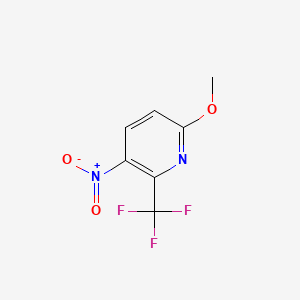

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Descripción general

Descripción

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, also known as 6-MNP, is an organic compound that is composed of a nitrogen atom bonded to a carbon atom. It is a versatile compound that is used in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry. In

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

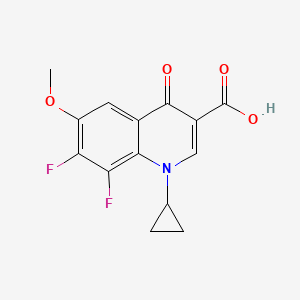

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine (6-MNP) is a compound that has potential applications in the pharmaceutical industry. For instance, derivatives of trifluoromethylpyridine (TFMP), which include 6-MNP, are used in the synthesis of medicaments like Ubrogepant, a drug used for acute migraine treatment . The unique structure of TFMP derivatives, including the presence of a pyridine ring and a trifluoromethyl group, makes them valuable in the development of new pharmaceutical ingredients.

Agricultural Applications

In agriculture, TFMP derivatives are key structural motifs in active agrochemical ingredients. The fluorine and pyridine structure of compounds like 6-MNP contribute to superior pest control properties compared to traditional phenyl-containing insecticides . They are used as chemical intermediates for synthesizing crop-protection products, with high demand for certain derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used in several crop-protection products .

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . Their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets to disrupt essential biological processes in pests, leading to their elimination.

Biochemical Pathways

Given the wide use of tfmp derivatives in the agrochemical industry, it can be inferred that the compound likely interferes with critical biochemical pathways in pests, leading to their eradication .

Result of Action

As a tfmp derivative, it’s likely that the compound exerts its effects at the molecular and cellular levels to disrupt essential biological processes in pests .

Propiedades

IUPAC Name |

6-methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-5-3-2-4(12(13)14)6(11-5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMQACOAQFSACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651184 | |

| Record name | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

CAS RN |

727993-33-1 | |

| Record name | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

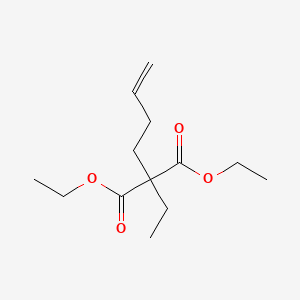

Synthesis routes and methods I

Procedure details

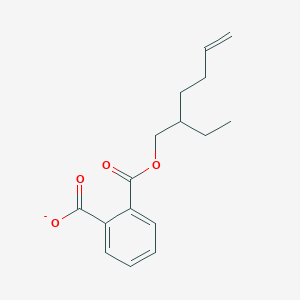

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B568827.png)